Tolbutamide sodium

Vue d'ensemble

Description

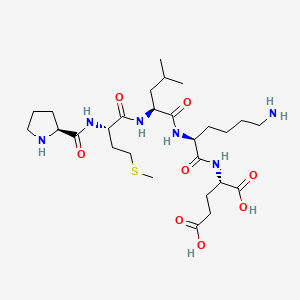

Tolbutamide sodium is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin .

Molecular Structure Analysis

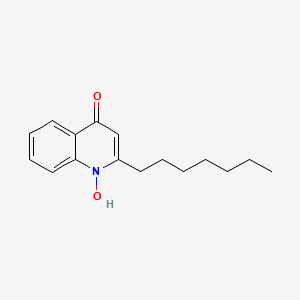

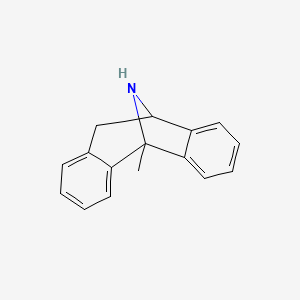

The molecular formula of this compound is C12H17N2NaO3S. It has an average mass of 292.330 Da and a monoisotopic mass of 292.085754 Da .Chemical Reactions Analysis

This compound undergoes a series of chemical reactions in the body. It stimulates the secretion of insulin by the pancreas, increases peripheral glucose utilization, and decreases hepatic gluconeogenesis . It may also increase the number and sensitivity of insulin receptors .Applications De Recherche Scientifique

Diagnostic Value in Hypoglycemic States

Sodium tolbutamide has been instrumental in diagnosing hypoglycemic states, particularly in identifying insulomas and functional hyperinsulinism. It has shown distinct responses in patients with varying conditions, like mild diabetes mellitus and severe adrenal insufficiency. The prolonged hypoglycemia observed in insuloma patients after sodium tolbutamide administration is a valuable diagnostic indicator, helping to distinguish insuloma from other conditions (Fajans, Schneider, Schteingart, & Conn, 1961).

Insulin Regulatory Mechanisms

Research on sodium tolbutamide has contributed to understanding insulin regulation mechanisms. Studies have shown that it causes a rise in insulin content in the pancreatic venous blood of animals and humans, suggesting that tolbutamide stimulates the pancreas and promotes the release of endogenous insulin. This dual action of stimulating insulin release and increasing the utilization rate of circulating inactive insulin forms a critical part of diabetes management (Antoniades, Bougas, Camerini-Davalos, & Pyle, 1963).

Effects on Adenosine 3', 5'-monophosphate-dependent Protein Kinase

Tolbutamide's impact extends to the molecular level, with studies showing its inhibitory effect on adenosine 3', 5'-monophosphate-dependent protein kinase in rat adipose tissue. This finding suggests a potential link between tolbutamide and the regulation of lipid metabolism (Wray & Harris, 1973).

Influence on Sodium Handling in Pancreatic β-Cells

Sodium tolbutamide also affects sodium handling in pancreatic β-cells. Research indicates that it can cause a rise in sodium levels when added to glucose, suggesting an important role for sodium in insulin release regulation. This aspect of tolbutamide's action provides insights into the secretory response to hypoglycemic sulfonylureas (Ali, Grapengiesser, Gylfe, Hellman, & Lund, 1989).

Extrapancreatic Effects

and Population-Based ModelingTolbutamide has been increasingly used as a tool for in vivo studies on glucose tolerance physiology. Population-based modeling studies have revealed that tolbutamide's hypoglycemic effect varies among individuals, attributed to differences in pharmacokinetics, insulinergic responses, and extrapancreatic effects. Such studies highlight the complexity of tolbutamide's actions beyond its primary pancreatic effects, emphasizing its role in modifying insulin sensitivity and glucose effectiveness (Rostami-Hodjegan, Peacey, George, Heller, & Tucker, 1998).

Modulation of Sodium Content in Rat Pancreatic Islets

Further research into the effects of sulphonamides like tolbutamide on sodium content in rat pancreatic islets has shed light on the nuanced mechanisms of insulin release. Tolbutamide induces a significant rise in islet sodium content, which is intricately linked to the insulin-releasing process. This modulation of sodium content in the islets contributes to understanding the complex interactions within the beta cells during insulin secretion (Ali, Wesslén, & Hellman, 1988).

Mécanisme D'action

Safety and Hazards

Tolbutamide sodium may cause hypoglycemia and requires consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .

Orientations Futures

While Tolbutamide sodium is effective in managing type 2 diabetes, there is a need for further therapeutic options as many patients do not attain or maintain adequate glycaemic control . Future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery .

Propriétés

IUPAC Name |

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHDBRQBSNZFAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197090 | |

| Record name | Tolbutamide sodium, sterile [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473-41-6 | |

| Record name | Tolbutamide sodium, sterile [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolbutamide sodium, sterile [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLBUTAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E830VC49W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for tolbutamide sodium?

A1: this compound is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []

Q2: How does the insulin secretory response to this compound differ from that of linogliride fumarate?

A2: While both this compound and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] this compound elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, this compound can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []

Q3: Can metabolic inhibitors influence the insulin secretory effects of this compound?

A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []

Q4: Are there any known extra-pancreatic effects of this compound?

A4: Some studies suggest that this compound may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that this compound might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.

Q5: Does prolonged treatment with this compound impact pancreatic islets in rodents?

A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of this compound for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []

Q6: Can this compound administration influence the blood glucose response to a high carbohydrate diet?

A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to this compound. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, this compound administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)